

Application Notes and Protocols for Parathyroid Adenoma Localization Using 99mTc-Sestamibi (Miraluma)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Miraluma
Cat. No.:	B1197983

[Get Quote](#)

Introduction

Primary hyperparathyroidism is most commonly caused by a single parathyroid adenoma.^[1] Accurate preoperative localization of the adenoma is crucial for enabling minimally invasive parathyroidectomy, which reduces operative time and patient morbidity.^{[1][2]} Technetium-99m Sestamibi (99mTc-Sestamibi), commercially known as **Miraluma**, is a radiopharmaceutical agent widely utilized for parathyroid scintigraphy.^{[3][4]} Its preferential uptake and retention in hyperfunctioning parathyroid tissue compared to the surrounding thyroid tissue forms the basis of its diagnostic utility.^{[5][6]} This document provides detailed protocols for researchers, scientists, and drug development professionals on the use of 99mTc-Sestamibi for parathyroid adenoma localization, including dual-phase planar imaging, single-photon emission computed tomography (SPECT), and SPECT/CT techniques.

The underlying mechanism for 99mTc-Sestamibi accumulation in parathyroid adenomas is attributed to the high mitochondrial content within the adenoma's oxyphil cells.^{[6][7]} The lipophilic cationic nature of 99mTc-Sestamibi allows it to cross cell membranes and accumulate within mitochondria, driven by the negative mitochondrial membrane potential. The differential washout kinetics between the parathyroid adenoma and the thyroid gland, with slower clearance from the adenoma, is a key principle of dual-phase imaging.^{[4][7]}

Data Presentation: Performance of 99mTc-Sestamibi Scintigraphy

The following tables summarize the diagnostic performance of various 99mTc-Sestamibi imaging protocols in localizing parathyroid adenomas.

Table 1: Sensitivity of Different 99mTc-Sestamibi Imaging Techniques

Imaging Technique	Pooled Sensitivity (Per-Patient Analysis)	Confidence Interval	Reference
Planar Imaging	0.70	0.61 - 0.80	[8]
SPECT	0.74	0.66 - 0.82	[8]
SPECT/CT	0.86	0.81 - 0.90	[8]
Dual-Phase SPECT/CT	84.4%	-	[9]

Table 2: Diagnostic Accuracy of 99mTc-Sestamibi Scintigraphy in Various Studies

Study	Imaging Modality	Sensitivity	Specificity	Positive Predictive Value (PPV)	Reference
Retrospective Study (n=39)	Dual-Phase Sestamibi	83%	75%	-	[10]
Prospective Study (n=80)	Sestamibi Scintigraphy	85%	-	91.3%	[11][12]
Retrospective Study (n=35)	Dual-Phase SPECT/CT	84.4%	-	90.0%	[9]

Table 3: Quantitative Analysis of 99mTc-Sestamibi Uptake (SPECT/CT)

Parameter	Parathyroid Adenoma (Median)	Thyroid Tissue (Median)	P-value	Reference
Early Phase SUVmax	6.43 ± 3.78	4.43 ± 1.93	<0.001	[13]
Delayed Phase SUVmax	3.40 ± 3.09	1.84 ± 1.05	<0.001	[13]
Washout Rate (h ⁻¹)	0.26 ± 0.16	0.42 ± 0.18	<0.001	[13]

Experimental Protocols

Protocol 1: Dual-Phase Parathyroid Scintigraphy with SPECT/CT

This protocol is considered the standard method for detecting hyperfunctioning parathyroid glands.[14]

1. Patient Preparation:

- No specific dietary restrictions are required. Patients may eat, drink, and take most medications.[14]
- A review of the patient's medical history is necessary to note any recent iodine-containing contrast media administration or thyroid hormone therapy, which could interfere with dual-tracer studies if planned.[14][15]
- Certain medications like calcium channel blockers and active Vitamin D analogues may potentially reduce 99mTc-Sestamibi uptake and should be noted.[14]
- The procedure should be clearly explained to the patient to ensure they can remain still during image acquisition.[15]

2. Radiopharmaceutical Administration:

- Administer 740–925 MBq (20–25 mCi) of ^{99m}Tc-Sestamibi intravenously.[1][16] The administered activity can be adjusted based on patient body mass and local regulations.[14]

3. Imaging Protocol:

- Early Phase Imaging (10-20 minutes post-injection):
 - Acquire static planar images of the neck and mediastinum.[1][16]
 - Use a large field-of-view gamma camera equipped with a low-energy, high-resolution (LEHR) parallel-hole collimator.[14]
 - Energy window should be set at 140 keV ± 10%. [14]
 - Acquire images for 10 minutes or for a high count (e.g., 1 million counts).[17]
 - Matrix size should be 128x128 or 256x256.[14][17]
- Delayed Phase Imaging (90-150 minutes post-injection):
 - Repeat the static planar imaging of the neck and mediastinum with the same parameters as the early phase.[14]
 - SPECT/CT Acquisition:
 - Following the delayed planar imaging, perform a SPECT/CT scan of the neck and upper mediastinum. Some protocols suggest SPECT/CT can be performed as early as 30 minutes post-injection.[1][16] However, late SPECT/CT acquisition (around 2 hours post-injection) has been shown to improve diagnostic accuracy.[4][7]
 - SPECT acquisition parameters: 360° rotation, 64 projections, 20-30 seconds per projection.
 - CT acquisition parameters: Low-dose CT for anatomical localization and attenuation correction (e.g., 120 kVp, 30-50 mAs).

4. Image Analysis:

- Visual Analysis: On dual-phase planar images, a positive scan is indicated by focal uptake in the early phase that persists or increases in intensity in the delayed phase, while thyroid uptake typically washes out.[14][18]
- SPECT/CT Analysis: Fused SPECT/CT images provide precise anatomical localization of the hyperfunctioning parathyroid tissue.[8] The CT component helps differentiate parathyroid adenomas from thyroid nodules or other neck structures.

Protocol 2: Dual-Tracer Subtraction Scintigraphy

This technique can be useful when the differential washout between the thyroid and parathyroid is not distinct.[14]

1. Patient Preparation:

- Same as Protocol 1. Ensure no recent iodine intake that could block thyroid uptake of the thyroid-specific radiotracer.[15]

2. Radiopharmaceutical Administration:

- Method A (Sestamibi first):

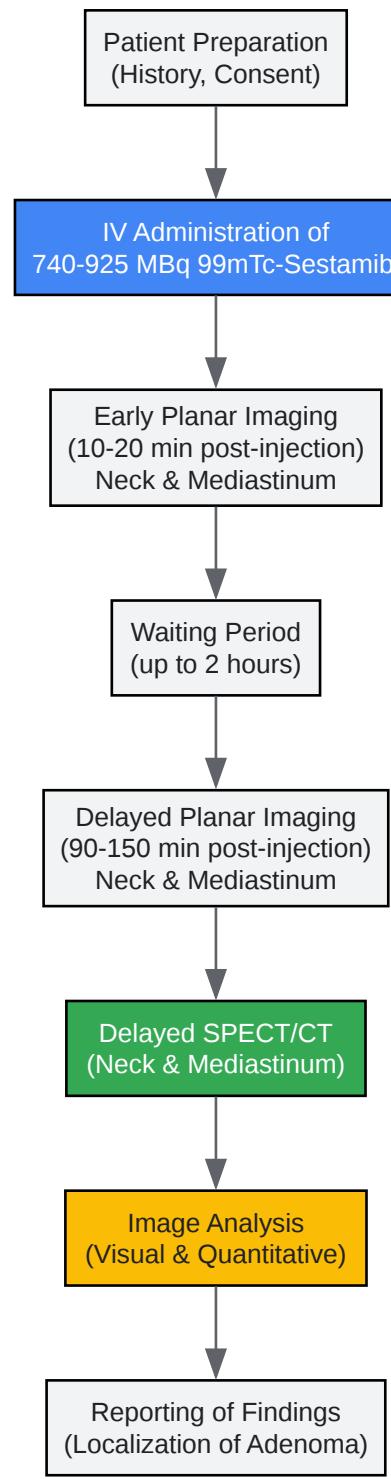
- Administer 740–1110 MBq (20–30 mCi) of ^{99m}Tc -Sestamibi intravenously.[17]
 - Acquire the first set of images 10 minutes post-injection.[17]
 - Administer 74–370 MBq (2–10 mCi) of ^{99m}Tc -pertechnetate intravenously.[18]
 - Wait 15–30 minutes and acquire the second set of images.[17]

- Method B (Iodine first):

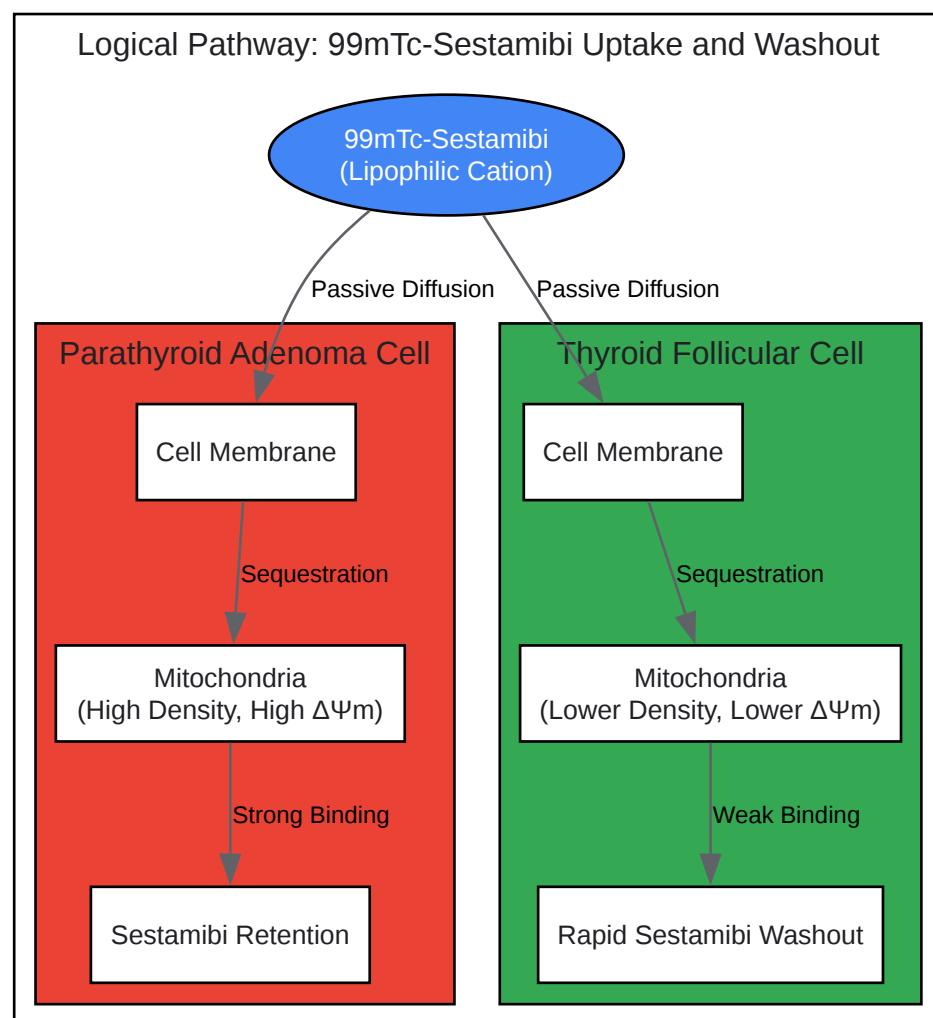
- Administer 7.5–22 MBq (200–600 μCi) of Iodine-123 (123I) orally.[17][18]
 - Wait 4 hours for 123I localization in the thyroid.[17]
 - Acquire the first set of images (thyroid scan).
 - Administer 740–1110 MBq (20–30 mCi) of ^{99m}Tc -Sestamibi intravenously.

- Acquire the second set of images 10 minutes later.[17]

3. Imaging Protocol:


- Acquire planar images of the neck and mediastinum using appropriate collimators and energy windows for each radionuclide (140 keV for 99mTc, 159 keV for 123I).[5][17]
- Ensure the patient remains immobilized between the two image acquisitions to allow for accurate image subtraction.[15]

4. Image Analysis:


- The image acquired with the thyroid-specific agent (99mTc-pertechnetate or 123I) is digitally subtracted from the 99mTc-Sestamibi image.
- Residual focal areas of 99mTc-Sestamibi uptake after subtraction are indicative of hyperfunctioning parathyroid tissue.[18]

Mandatory Visualizations

Experimental Workflow: Dual-Phase Parathyroid Scintigraphy with SPECT/CT

[Click to download full resolution via product page](#)

Caption: Workflow for dual-phase 99mTc-Sestamibi parathyroid scintigraphy with SPECT/CT.

[Click to download full resolution via product page](#)

Caption: Mechanism of differential ^{99m}Tc -Sestamibi uptake and washout in parathyroid and thyroid tissue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solitary Parathyroid Adenoma Localization in Technetium Tc99m Sestamibi SPECT and Multiphase Multidetector 4D CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parathyroid Imaging and Localization Using SPECT/CT: Initial Results | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 4. Optimal timing of SPECT/CT to demonstrate parathyroid adenomas in 99mTc-sestamibi scintigraphy | Hunter | Nuclear Medicine Review [journals.viamedica.pl]
- 5. nucmedinfo.com [nucmedinfo.com]
- 6. Dual-phase 99mTc-MIBI imaging and the expressions of P-gp, GST- π , and MRP1 in hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Parathyroid adenoma localization with 99mTc-sestamibi SPECT/CT: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is dual-phase SPECT/CT with 99mTc-sestamibi better than single-phase SPECT/CT for lesion localization in patients with hyperparathyroidism? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The diagnostic utility of dual phase Tc-99m sestamibi parathyroid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parathyroid adenoma Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of technetium-99m-sestamibi uptake and washout in parathyroid scintigraphy supports dual mechanisms of lesion conspicuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The EANM practice guidelines for parathyroid imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. The value of 99mTc-sestamibi SPECT/CT over conventional SPECT in the evaluation of parathyroid adenomas or hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. snmmi.org [snmmi.org]
- 18. SNM Practice Guideline for Parathyroid Scintigraphy 4.0 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Parathyroid Adenoma Localization Using 99mTc-Sestamibi (Miraluma)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197983#parathyroid-adenoma-localization-protocol-using-miraluma-in-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com